![molecular formula C17H19ClN2O2 B4715744 N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4715744.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. CMU has been widely studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA neurotransmitter, which is responsible for inhibiting neuronal activity. This compound also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease seizure activity in animal models of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of arthritis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in lab experiments is its high selectivity for the GABA-A receptor. This allows researchers to study the effects of GABA modulation without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve significant effects at lower concentrations.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of interest is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to determine the long-term effects of this compound on cognitive function and behavior. Finally, the development of more potent this compound analogs may lead to the discovery of novel therapeutic agents for a variety of neurological and inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its unique biochemical and physiological effects make it a promising candidate for the treatment of a variety of neurological and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs for therapeutic use.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as an anticancer agent.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-3-6-14(18)11-16(12)20-17(21)19-10-9-13-4-7-15(22-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBTWDBMBBBYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4715671.png)
![1-(3,4-dimethylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4715677.png)
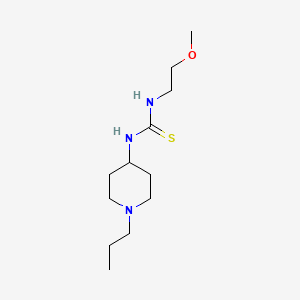
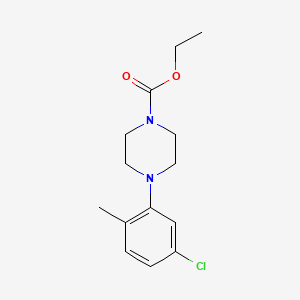
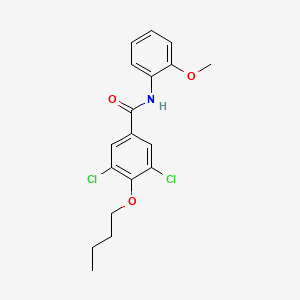
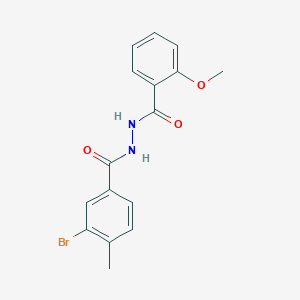
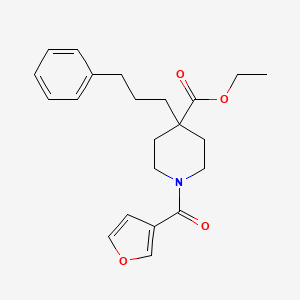
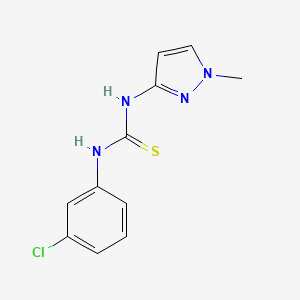

![4,6-dimethyl-N-{5-[(1-naphthyloxy)methyl]-1H-1,2,4-triazol-3-yl}-2-pyrimidinamine](/img/structure/B4715730.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4715739.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4715748.png)
![N-{3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,5-dimethyl-3-furamide](/img/structure/B4715762.png)
